sodium 5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylate
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Overview
Description
Sodium 5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylate is a chemical compound known for its unique structural properties and diverse applications in various scientific fields. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the dimethylamino group and the carboxylate group further enhances its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of dimethylamine with a suitable carboxylic acid derivative, followed by cyclization with hydrazine derivatives to form the oxadiazole ring
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents that facilitate the cyclization process is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Sodium 5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Sodium 5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of biological processes and as a fluorescent probe for imaging and detection.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylate involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxadiazole ring can engage in π-π stacking and other non-covalent interactions. These interactions enable the compound to bind to specific targets and exert its effects.
Comparison with Similar Compounds
Methylamino- and dimethylaminoquinolines: These compounds share the dimethylamino group and exhibit similar reactivity.
Pyrazole derivatives: These compounds have a similar heterocyclic structure and are used in similar applications.
Uniqueness: Sodium 5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylate is unique due to its specific combination of functional groups and its ability to act as a fluorescent probe. This makes it particularly valuable in applications requiring fluorescence-based detection and imaging.
Properties
IUPAC Name |
sodium;5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3.Na/c1-8(2)5-7-6-3(11-5)4(9)10;/h1-2H3,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXZCESUIUZZHW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(O1)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N3NaO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.11 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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